Cas no 2680784-55-6 (5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid)

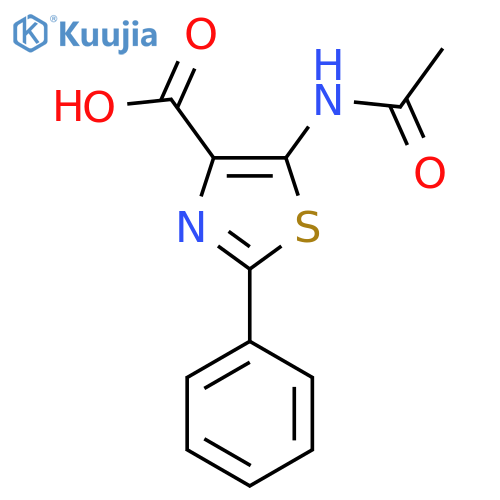

2680784-55-6 structure

商品名:5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid

5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28281226

- 2680784-55-6

- 5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid

- 5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid

-

- インチ: 1S/C12H10N2O3S/c1-7(15)13-11-9(12(16)17)14-10(18-11)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17)

- InChIKey: WSGLMNHWRGAELT-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)O)N=C1C1C=CC=CC=1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 262.04121336g/mol

- どういたいしつりょう: 262.04121336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 108Ų

5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28281226-0.25g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 0.25g |

$1078.0 | 2025-03-19 | |

| Enamine | EN300-28281226-0.5g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 0.5g |

$1124.0 | 2025-03-19 | |

| Enamine | EN300-28281226-1g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 1g |

$1172.0 | 2023-09-09 | ||

| Enamine | EN300-28281226-0.1g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 0.1g |

$1031.0 | 2025-03-19 | |

| Enamine | EN300-28281226-2.5g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 2.5g |

$2295.0 | 2025-03-19 | |

| Enamine | EN300-28281226-1.0g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 1.0g |

$1172.0 | 2025-03-19 | |

| Enamine | EN300-28281226-5g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 5g |

$3396.0 | 2023-09-09 | ||

| Enamine | EN300-28281226-0.05g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 0.05g |

$983.0 | 2025-03-19 | |

| Enamine | EN300-28281226-5.0g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 5.0g |

$3396.0 | 2025-03-19 | |

| Enamine | EN300-28281226-10.0g |

5-acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid |

2680784-55-6 | 95.0% | 10.0g |

$5037.0 | 2025-03-19 |

5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2680784-55-6 (5-Acetamido-2-phenyl-1,3-thiazole-4-carboxylic acid) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量